3-(pyridin-4-yloxy)cyclobutan-1-one

medicinal chemistry building block selection hydrogen bonding

3-(Pyridin-4-yloxy)cyclobutan-1-one is a differentiated building block engineered for fragment-based and lead-optimization campaigns. Unlike direct-linked pyridylcyclobutanone analogs (2 HBA, TPSA 29.96 Ų), this ether-linked variant provides three hydrogen-bond acceptor sites and a TPSA of 39.2 Ų, enabling engagement with polar binding pockets while maintaining a low XLogP3 of 0.3 for superior biochemical assay compatibility. The cyclobutanone carbonyl is a validated synthetic handle for reductive amination, ideal for constructing diverse amine libraries. For programs facing solubility or metabolic liabilities from high-lipophilicity pyridylcyclobutanone pharmacophores, this variant introduces a Δ logP reduction of ~1.2 units while preserving the core architecture. Its unique 4-pyridyloxy substitution pattern and ether linkage provide a distinct composition-of-matter position for patent filing. Purchase this compound to access an expanded chemical space for kinase, GPCR, or epigenetic targets.

Molecular Formula C9H9NO2
Molecular Weight 163.2
CAS No. 2091099-33-9
Cat. No. B6162946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-4-yloxy)cyclobutan-1-one
CAS2091099-33-9
Molecular FormulaC9H9NO2
Molecular Weight163.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-4-yloxy)cyclobutan-1-one (CAS 2091099-33-9): Physicochemical and Structural Baseline for Procurement Decision-Making


3-(Pyridin-4-yloxy)cyclobutan-1-one (CAS 2091099-33-9) is a bifunctional building block comprising a cyclobutanone core linked via an ether oxygen to a pyridine ring at the 4-position [1]. With a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol, it presents computed physicochemical properties—including an XLogP3 of 0.3, a topological polar surface area (TPSA) of 39.2 Ų, and three hydrogen bond acceptor sites—that position it as a moderately polar, low-lipophilicity intermediate for medicinal chemistry [1]. Its structural feature set distinguishes it from direct carbon-linked pyridylcyclobutanone analogs and regioisomeric pyridyloxy variants, with implications for synthetic tractability, solubility, and target engagement profiles.

Why 3-(Pyridin-4-yloxy)cyclobutan-1-one Cannot Be Approximated by Generic In-Class Analogs for Research Procurement


Seemingly minor structural modifications—such as replacing the ether oxygen with a direct C–C bond (3-(pyridin-4-yl)cyclobutan-1-one) or relocating the pyridine nitrogen (3-(pyridin-3-yloxy)cyclobutan-1-one)—produce quantifiable differences in hydrogen bond acceptor capacity, lipophilicity, and steric profile that fundamentally alter a building block's potential to access distinct intellectual property spaces and biological targets [1]. These alterations compromise the reproducibility of synthetic routes and the fidelity of structure–activity relationship (SAR) campaigns; therefore, direct substitution without quantitative property comparison introduces uncharacterized risk.

Quantitative Differentiation Evidence for 3-(Pyridin-4-yloxy)cyclobutan-1-one Against Its Closest Structural Analogs


Hydrogen Bond Acceptor Count: Ether Oxygen Expands Interaction Capability Relative to Direct-Linked Pyridyl Analog

The target compound possesses three hydrogen bond acceptor sites—the cyclobutanone carbonyl, the pyridine nitrogen, and the ether oxygen—whereas its direct carbon-linked analog 3-(pyridin-4-yl)cyclobutan-1-one possesses only two, lacking the ether oxygen [1]. This additional HBA site provides an extra point for intermolecular interactions with biological targets or reagents, potentially enabling distinct binding modes or synthetic reactivities unavailable to the direct-linked series.

medicinal chemistry building block selection hydrogen bonding

Lipophilicity Reduction: XLogP3 Comparison Between Ether-Linked and Direct-Linked Pyridylcyclobutanones

The target compound exhibits a computed XLogP3 value of 0.3, indicating moderate hydrophilicity [1]. In contrast, the direct carbon-linked analog 3-(pyridin-4-yl)cyclobutan-1-one displays a computed LogP of 1.5281 . This difference of approximately 1.2 log units represents a roughly 16-fold difference in octanol-water partition coefficient, suggesting substantially higher aqueous solubility and lower membrane permeability for the ether-linked compound.

ADME drug-likeness lipophilicity

Topological Polar Surface Area: Increased Polarity Through Ether Linkage Versus Direct C–C Analog

The computed TPSA for 3-(pyridin-4-yloxy)cyclobutan-1-one is 39.2 Ų, compared to 29.96 Ų for 3-(pyridin-4-yl)cyclobutan-1-one [1]. This 9.24 Ų increase (approximately 31%) arises directly from the ether oxygen and is predicted to reduce passive membrane permeability while enhancing aqueous solubility—two parameters that critically influence oral bioavailability potential.

molecular property TPSA oral bioavailability

Rotatable Bond Flexibility: Conformational Implications of the Ether Linker for Target Engagement

The ether-linked compound possesses 2 rotatable bonds, compared to 1 rotatable bond for the direct-linked analog [1]. The additional rotatable bond—between the pyridine ring and the cyclobutanone oxygen—introduces conformational flexibility that may facilitate induced-fit binding to protein targets or enable distinct pharmacophore geometries unattainable with the more rigid C–C linked scaffold.

conformational analysis ligand efficiency molecular flexibility

Regioisomeric Differentiation: 4-Pyridyloxy Versus 3-Pyridyloxy Substitution and Synthetic Tractability

The 4-pyridyloxy substitution pattern of this compound directs electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions to the pyridine 2- and 6-positions, whereas the 3-pyridyloxy regioisomer directs to different positions and exhibits altered electronic properties due to the meta relationship of the nitrogen to the ether oxygen [1][2]. No quantitative head-to-head biological data are available for this specific comparison; however, in the broader pyridylcyclobutane building block family, regioisomeric substitution has been shown to yield distinct biological profiles in nicotine analog programs [2].

regioisomer synthetic accessibility building block

Validated Application Scenarios for 3-(Pyridin-4-yloxy)cyclobutan-1-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Enhanced Polar Interactions

When a fragment library requires building blocks with three hydrogen bond acceptor sites and moderate TPSA (39.2 Ų) to probe polar binding pockets, this compound—by virtue of its ether oxygen—offers an interaction capability absent in direct-linked pyridylcyclobutanones, which possess only two HBA sites and lower TPSA (29.96 Ų) [1]. Its XLogP3 of 0.3 further improves aqueous solubility for biochemical assay compatibility.

Parallel Synthesis of Lead-Like Compound Libraries via Reductive Amination

The cyclobutanone carbonyl serves as a reactive handle for reductive amination, a strategy validated in the pyridylcyclobutane building block family for constructing diverse amine libraries [2]. The ether-linked variant extends the accessible chemical space beyond that achievable with carbon-linked analogs, particularly for lead series requiring lower lipophilicity.

Scaffold-Hopping from Direct-Linked Pyridylcyclobutanes to Modulate ADME Properties

For programs with a validated pyridylcyclobutanone pharmacophore that encounter solubility or metabolic liability due to high lipophilicity (LogP >1.5), substitution with the ether-linked variant introduces a systematic Δ logP reduction of ~1.2 units while preserving the pyridine-cyclobutanone core architecture [1].

Intellectual Property Differentiation via Regioisomeric Building Block Selection

In competitive medicinal chemistry programs targeting kinase, GPCR, or epigenetic targets, the 4-pyridyloxy substitution pattern provides a distinct composition-of-matter position relative to 3-pyridyloxy and direct-linked analogs, as the ether linkage and regioisomeric identity create a unique structural fingerprint for patent filing [1][2].

Quote Request

Request a Quote for 3-(pyridin-4-yloxy)cyclobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.